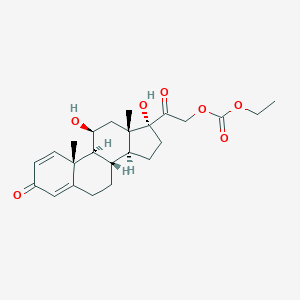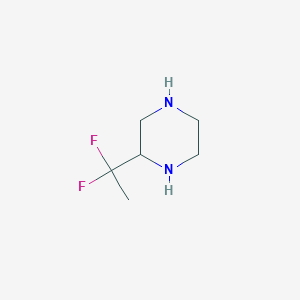
2-(1,1-Difluoroethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1-Difluoroethyl)piperazine, commonly known as DFEP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFEP is a piperazine derivative that is used as a building block in the synthesis of various drugs, including antipsychotics, antidepressants, and anticonvulsants.
Mechanism Of Action
The mechanism of action of DFEP is not well understood. However, it is believed that DFEP acts as a dopamine D2 receptor antagonist, which may be responsible for its antipsychotic and antidepressant effects. DFEP may also act as a GABA receptor agonist, which may be responsible for its anticonvulsant effects.
Biochemical And Physiological Effects
DFEP has been shown to have various biochemical and physiological effects. DFEP has been shown to have antipsychotic, antidepressant, and anticonvulsant effects in animal models. DFEP has also been shown to have sedative and anxiolytic effects. DFEP has been shown to increase dopamine and serotonin levels in the brain, which may be responsible for its antidepressant effects.
Advantages And Limitations For Lab Experiments
DFEP has several advantages for lab experiments. DFEP is readily available and can be synthesized using different methods. DFEP is stable under normal laboratory conditions and can be stored for long periods without degradation. However, DFEP has some limitations for lab experiments. DFEP is highly reactive and can react with other compounds in the lab, which may affect the results of the experiment. DFEP is also toxic and requires careful handling.
Future Directions
DFEP has several potential future directions. DFEP can be used as a building block in the synthesis of new drugs with improved therapeutic efficacy and fewer side effects. DFEP can also be used in the synthesis of new polymers and materials with improved properties. DFEP can also be used in the development of new imaging agents for diagnostic purposes. Further research is needed to fully understand the mechanism of action of DFEP and its potential applications in various fields.
Conclusion:
In conclusion, DFEP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFEP is used as a building block in the synthesis of various drugs, including antipsychotics, antidepressants, and anticonvulsants. DFEP has also been used in the synthesis of polymers and materials. DFEP has several advantages for lab experiments, but also has some limitations. DFEP has several potential future directions, including the development of new drugs, polymers, and materials. Further research is needed to fully understand the mechanism of action of DFEP and its potential applications in various fields.
Scientific Research Applications
DFEP has been studied extensively for its potential applications in various fields, including medicinal chemistry, polymer chemistry, and material science. DFEP is used as a building block in the synthesis of various drugs, including antipsychotics, antidepressants, and anticonvulsants. DFEP has also been used in the synthesis of polymers and materials, such as polyurethanes and polyamides.
properties
CAS RN |
111781-50-1 |
|---|---|
Product Name |
2-(1,1-Difluoroethyl)piperazine |
Molecular Formula |
C6H12F2N2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
2-(1,1-difluoroethyl)piperazine |
InChI |
InChI=1S/C6H12F2N2/c1-6(7,8)5-4-9-2-3-10-5/h5,9-10H,2-4H2,1H3 |
InChI Key |
NDQXSRKVNSUVEW-UHFFFAOYSA-N |
SMILES |
CC(C1CNCCN1)(F)F |
Canonical SMILES |
CC(C1CNCCN1)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




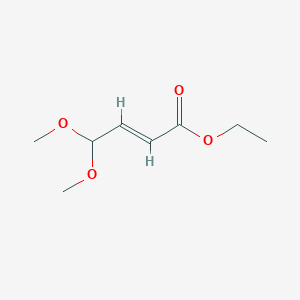
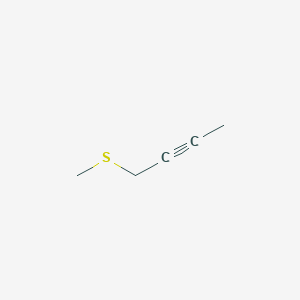


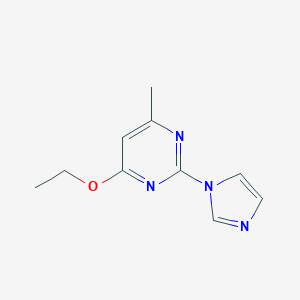


![6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B46342.png)
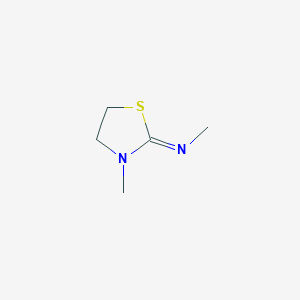
![1-[3-(Dimethylamino)thiophen-2-YL]ethanone](/img/structure/B46345.png)
